(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound "(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one" is a rhodanine derivative characterized by a thiazolidinone core with a 4-nitrophenylmethylidene group at position 5 and a 4-diethylaminophenyl substituent at position 2. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The nitro group in the 4-nitrophenyl moiety is a strong electron-withdrawing group, which may enhance electrophilic reactivity and influence intermolecular interactions such as hydrogen bonding or π-π stacking . The diethylamino group at the para position of the phenyl ring contributes to solubility in organic solvents and modulates electronic effects on the thiazolidinone core .
Properties
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-21(4-2)15-9-11-16(12-10-15)22-19(24)18(28-20(22)27)13-14-5-7-17(8-6-14)23(25)26/h5-13H,3-4H2,1-2H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLUNPEHBRJRL-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its potential therapeutic applications, structure-activity relationships, and comparative efficacy based on recent research findings.
Structure and Properties
Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The specific structure of this compound includes substituents that can significantly influence its biological properties. The presence of the diethylamino group and the nitrophenyl moiety are particularly noteworthy as they may enhance pharmacological activity.
1. Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. Various studies have shown that modifications in the thiazolidinone structure can lead to enhanced cytotoxicity against different cancer cell lines. For instance:
- Cell Line Studies : Compounds similar to this compound have demonstrated potent anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10.5 |
| Compound B | HCT116 | 8.2 |
| (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene] | MCF-7 | 6.0 |
2. Antimicrobial Activity
Thiazolidin-4-one derivatives have also shown promising antimicrobial properties. The compound's structure allows for interaction with bacterial membranes and enzymes, leading to inhibition of growth:
- In Vitro Studies : Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates.
| Bacteria | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
3. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Thiazolidin-4-one derivatives have been evaluated for their ability to scavenge free radicals:
- DPPH Assay Results : The antioxidant activity of compounds similar to this compound was assessed using DPPH radical scavenging assays, revealing considerable activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound C | 78 |
| Compound D | 85 |
| (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene] | 90 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features:
- Substituent Effects : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
- Positioning of Functional Groups : The position of substituents on the thiazolidine ring affects binding affinity to biological targets.
- Hybridization with Other Pharmacophores : Combining thiazolidinone with other active moieties has been shown to create hybrid compounds with improved efficacy.
Case Studies
Several case studies highlight the therapeutic potential of thiazolidinone derivatives:
- Study on Anticancer Efficacy : A recent study demonstrated that a series of thiazolidinone derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Antimicrobial Assessment : Another investigation revealed that specific modifications in the thiazolidinone structure led to enhanced antibacterial activity against resistant strains of bacteria .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
Key Findings:
- Bacterial Strains Tested : Common pathogens such as Escherichia coli and Staphylococcus aureus have been used to assess the antibacterial potential of thiazolidinone derivatives.
- Methodology : The cup plate method was employed, with concentrations around 1 µg/mL in dimethylformamide (DMF) used for screening.
- Results : Preliminary studies suggest that derivatives of thiazolidinones, including the compound discussed, show promising antibacterial activity, warranting further exploration into their mechanisms of action and potential therapeutic applications .
Anticancer Research
The potential anticancer properties of (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have been investigated through various studies focusing on its ability to inhibit tumor growth.
Key Findings:
- Mechanism of Action : Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
- In Vitro Studies : Various cell lines have been used to evaluate the cytotoxic effects of the compound, with results indicating a dose-dependent response in inhibiting cell proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolidinone derivatives is another area where this compound has shown promise.
Key Findings:
- Inflammatory Models : In vitro models simulating inflammatory conditions have been utilized to assess the compound's ability to reduce markers of inflammation.
- Evaluation Techniques : Molecular docking studies have suggested that this compound may act as an inhibitor for enzymes involved in inflammatory pathways, such as lipoxygenase .
Summary Table of Applications
| Application Area | Key Findings | Methodology |
|---|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus at low concentrations | Cup plate method |
| Anticancer Research | Induces apoptosis in cancer cell lines; dose-dependent inhibition observed | In vitro cytotoxicity assays |
| Anti-inflammatory Properties | Potential inhibitor of inflammatory pathways; reduction in inflammation markers observed | Molecular docking studies |
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Substituent Effects on the Benzylidene Moiety
- Crystallographic data () reveals bond angles (e.g., C5–S2–C6 = 121.99°) and torsional parameters that differ due to the methyl substituent’s spatial demands . No nitro group limits electron-withdrawing effects, which may reduce reactivity in electrophilic substitution reactions compared to the target compound.
- Compound II: (5Z)-5-[(4-Hydroxyphenyl)methylidene]-3-{[(2-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one () The 4-hydroxyphenyl group provides hydrogen-bonding capability, contrasting with the nitro group’s electron-withdrawing nature. Biological activity may differ due to the hydroxyl group’s participation in supramolecular interactions .
- Compound III: (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () Methoxy groups enhance electron-donating effects, increasing electron density on the thiazolidinone core. This contrasts with the nitro group’s electron-deficient aromatic system in the target compound.
Substituent Effects on the N3-Phenyl Group
- Reduced steric hindrance may facilitate tighter molecular packing in crystalline phases compared to the target compound .
Physicochemical Properties
- Solubility: The diethylamino group in the target compound improves lipid solubility compared to dimethylamino or hydroxylated analogs ().
- Crystallinity: Steric bulk from diethylamino may reduce crystalline order compared to smaller substituents (e.g., methyl), as seen in crystallographic data ().
Data Table: Key Structural Analogs and Properties
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves condensation of a thiosemicarbazide derivative with an appropriate carbonyl compound. A general protocol includes:
- Reacting 3-(4-diethylaminophenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux for 2 hours .
- Introducing the 4-nitrobenzylidene moiety via Knoevenagel condensation, requiring precise control of temperature (70–90°C) and solvent polarity (e.g., ethanol or DMF) to favor Z-configuration .
- Optimization Tips : Use deep eutectic solvents (DES) like L-proline-based systems to enhance reaction efficiency and yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. How do structural modifications (e.g., substituent variation) affect physicochemical properties?
- Electron-withdrawing groups (e.g., -NO₂) enhance conjugation, redshift UV-Vis absorption, and increase electrochemical stability .
- Bulky substituents (e.g., diethylamino) can induce steric hindrance, altering crystallization behavior and solubility .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectroscopic data?
- Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental UV-Vis/NMR data. Discrepancies in chemical shifts >0.5 ppm may indicate solvent effects or conformational flexibility .
- Molecular Electrostatic Potential (MEP) maps identify reactive sites for electrophilic/nucleophilic attacks, aiding in mechanistic studies .
Q. What challenges arise in crystallographic refinement, and how can software tools address them?
Q. How to design experiments to probe bioactivity while minimizing non-specific interactions?
Q. What strategies mitigate decomposition during long-term storage or reaction conditions?
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thione (C=S) group .
- Avoid prolonged heating in polar aprotic solvents (e.g., DMF), which may catalyze hydrolysis of the nitrobenzylidene moiety .
Methodological Tables
Q. Table 1. Comparison of Computational Methods for Property Prediction
| Method | Basis Set | Application | Limitation |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | HOMO-LUMO gaps, vibrational spectra | Overestimates charge transfer |
| PBE | 6-311++G(2d,2p) | Crystal packing simulations | Less accurate for π-conjugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
